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Compound of Interest

Compound Name: Aglain C

Cat. No.: B1158090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aglain C derivatives, focusing on their structure-

activity relationships (SAR), particularly in the context of antiviral and cytotoxic activities. The

information is compiled from recent studies to aid in the rational design of more potent and

selective therapeutic agents.

Introduction to Aglain C
Aglain C is a member of the rocaglate (or flavagline) family of natural products, which are

known for their potent biological activities. A notable analogue, Aglaroxin C, has demonstrated

intriguing activity by inhibiting the entry of the Hepatitis C virus (HCV)[1]. Given the challenges

in current HCV treatment, such as the emergence of drug-resistant strains, developing new

antiviral agents with novel mechanisms of action is a critical area of research[2]. The structural

complexity of Aglain C offers a unique scaffold for synthetic modification and the exploration of

its therapeutic potential.

Quantitative SAR Data: Anti-HCV and Cytotoxic
Activities
The following table summarizes the anti-HCV and cytotoxic activities of key Aglain C
analogues, highlighting the impact of structural modifications on their biological profiles. The
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data is primarily derived from studies on Aglaroxin C, a close structural analogue of Aglain
C[2].

Compound Description
Anti-HCV EC50
(µM)[2]

Cytotoxicity
CC50 (µM)[2]

Selectivity
Index (SI =
CC50/EC50)[2]

6 (Aglaroxin C)
Benchmark

Compound
1.3 12 9.2

12j
Guanidine-type

adduct
Moderate Activity >200 High

12l Lead Compound 0.05 10 200

12s Lead Compound 0.04 8 200

12y

C-heteroaryl

substituted

analogue

Slightly

Increased
Not Reported Not Reported

12ab

C-heteroaryl

substituted

analogue

Slightly

Increased
Not Reported Not Reported

12ad
Six-membered

ring analogue
Moderate Activity >200 High

12af
Guanidine-type

adduct
Moderate Activity >200 High

Key Observations from SAR Data:

The benchmark compound, Aglaroxin C (6), shows moderate anti-HCV activity with a

reasonable selectivity index[2].

The introduction of specific modifications, as seen in compounds 12l and 12s, led to a

significant increase in antiviral potency and an excellent selectivity index, indicating a

favorable therapeutic window[2].
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Guanidine-type adducts and the six-membered ring analogue (12j, 12af, 12ad) retained

moderate activity but exhibited very low cytotoxicity[2].

Substitutions at the C-heteroaryl position, as in 12y and 12ab, resulted in a slight

improvement in anti-HCV activity compared to the parent compound[2].

Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the Aglain
C derivatives.

1. Anti-HCV Infection Assay (Luciferase-Based)

Cell Line: Huh7.5.1 cells, which are highly permissive for HCV infection.

Virus: Pseudoparticles (HCVpp) expressing the HCV envelope glycoproteins and containing

a luciferase reporter gene.

Procedure:

Huh7.5.1 cells are seeded in 96-well plates.

The cells are pre-treated with various concentrations of the test compounds (or DMSO as

a control) for a specified period.

HCVpp are then added to the wells to allow for infection.

After an incubation period of approximately 3 hours, the virus-containing medium is

removed and replaced with fresh medium containing the test compounds.

The cells are incubated for an additional 48 hours to allow for viral entry and reporter gene

expression.

Cells are then lysed, and the luciferase activity is measured using a luminometer.

The relative infectivity is calculated by normalizing the luciferase readings of compound-

treated cells to those of the DMSO-treated control cells[2].
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Data Analysis: The half-maximal effective concentration (EC50) is determined by fitting the

dose-response data to a sigmoid curve.

2. Cytotoxicity Assay

Cell Line: Huh7.5.1 cells.

Reagent: A reagent that measures cell viability, such as a tetrazolium salt (e.g., MTT) or a

reagent that measures ATP content (e.g., CellTiter-Glo).

Procedure:

Huh7.5.1 cells are seeded in 96-well plates.

The cells are treated with a range of concentrations of the test compounds.

After a prolonged incubation period (e.g., 72 hours), the cell viability reagent is added to

the wells.

The absorbance or luminescence is measured, which correlates with the number of viable

cells.

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-

response curve, representing the concentration of the compound that causes a 50%

reduction in cell viability[2].

Visualizations
The following diagrams illustrate key aspects of the research and development of Aglain C
derivatives.
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Figure 1: A typical experimental workflow for SAR studies of Aglain C derivatives.
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Figure 2: Proposed mechanism of action for Aglain C derivatives in inhibiting HCV entry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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